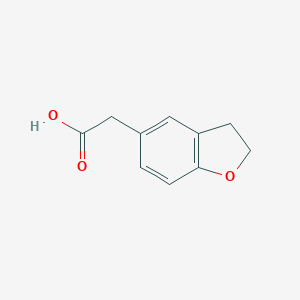

2,3-dihydro-5-benzofuranacetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALSYIKKTXUSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372077 | |

| Record name | (2,3-Dihydro-1-benzofuran-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69999-16-2 | |

| Record name | 2,3-Dihydro-5-benzofuranacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69999-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydrobenzofuran-5-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069999162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,3-Dihydro-1-benzofuran-5-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIHYDROBENZOFURAN-5-ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LJC7B2CBF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,3-dihydro-5-benzofuranacetic acid (CAS No. 69999-16-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-dihydro-5-benzofuranacetic acid, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores the known biological activities of the broader benzofuran class of molecules, highlighting potential areas for further investigation of this specific compound. Particular attention is given to the potential modulation of the G protein-coupled receptor 40 (GPR40), a key target in type 2 diabetes research.

Chemical and Physical Properties

This compound is a solid organic compound with the molecular formula C₁₀H₁₀O₃ and a molecular weight of 178.19 g/mol . Its structure features a dihydrobenzofuran core with an acetic acid moiety at the 5-position.

| Property | Value | Reference |

| CAS Number | 69999-16-2 | |

| Molecular Formula | C₁₀H₁₀O₃ | |

| Molecular Weight | 178.19 g/mol | |

| Melting Point | 105-107 °C | |

| Physical State | Solid |

Spectroscopic Data:

Although a complete set of spectral data for this compound was not found in the available search results, typical spectral features for similar benzofuran derivatives can be predicted.

-

¹H NMR: Expected signals would include aromatic protons on the benzene ring, methylene protons of the dihydrofuran ring, and protons of the acetic acid group.

-

¹³C NMR: Characteristic peaks would correspond to the carbons of the aromatic ring, the dihydrofuran ring, the carboxylic acid, and the methylene bridge.

-

IR Spectroscopy: Key absorption bands would be expected for the carboxylic acid O-H stretch (broad), C=O stretch (around 1700 cm⁻¹), and C-O stretches of the ether and carboxylic acid.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with fragmentation patterns characteristic of the dihydrobenzofuran and acetic acid moieties.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of a thioacetic acid morpholide precursor.

Materials:

-

2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide

-

Acetic acid

-

Concentrated sulfuric acid

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Sodium sulfate

-

Acetone

-

Hexane

Procedure:

-

A solution of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g) in acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml) is heated at reflux for 3 hours.

-

After cooling, the reaction mixture is added to water.

-

The product is extracted with ethyl acetate. The combined organic extracts are washed five times with water.

-

The organic solution is then extracted with a saturated aqueous sodium bicarbonate solution.

-

The aqueous solution is acidified and then extracted with ethyl acetate.

-

The combined ethyl acetate extracts are dried over sodium sulfate and the solvent is evaporated.

-

The resulting residue is recrystallized from an acetone/hexane mixture to yield this compound.

Expected Yield and Purity:

The final product is obtained as a solid with a melting point of 105-107 °C. Purity can be assessed by standard analytical techniques such as NMR, HPLC, and melting point determination.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in the public domain, the benzofuran and dihydrobenzofuran scaffolds are present in numerous biologically active molecules. Derivatives of this core structure have shown a wide range of pharmacological activities, including antitumor, antimicrobial, and antioxidant effects.

A particularly relevant area of research for (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives is their activity as agonists of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1] GPR40 is primarily expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion.[1] Agonism of GPR40 is a promising therapeutic strategy for the treatment of type 2 diabetes.[1]

Potential GPR40 Agonist Signaling Pathway

The activation of GPR40 by an agonist like a this compound derivative is hypothesized to initiate a signaling cascade within pancreatic β-cells, leading to enhanced insulin secretion in a glucose-dependent manner.

Figure 1. Proposed GPR40 signaling pathway for a this compound agonist.

Experimental Workflow

The investigation of novel compounds like this compound typically follows a structured workflow from synthesis to biological evaluation.

Figure 2. General experimental workflow for the development of a novel therapeutic agent.

Conclusion

This compound represents a valuable scaffold for further investigation in drug discovery. Its synthesis is achievable through established chemical methods. While specific biological data for this exact compound is sparse, the known activities of related benzofuran derivatives, particularly as GPR40 agonists, suggest that it and its analogues are promising candidates for the development of novel therapeutics, especially for metabolic disorders like type 2 diabetes. Further research is warranted to fully elucidate its spectroscopic properties, optimize its synthesis, and comprehensively evaluate its biological activity profile and mechanism of action.

References

An In-depth Technical Guide to 2,3-dihydro-5-benzofuranacetic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of 2,3-dihydro-5-benzofuranacetic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known as 5-Coumaranacetic Acid, is a derivative of benzofuran.[1] Its core structure consists of a fused bicyclic system with a dihydrofuran ring attached to a benzene ring, and an acetic acid group substituted at the 5-position.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.185 g/mol [2] |

| CAS Number | 69999-16-2[1] |

| IUPAC Name | 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid[1] |

| InChI Key | LALSYIKKTXUSLG-UHFFFAOYSA-N[1] |

| Melting Point | 96-98 °C[1] |

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide.[1]

Experimental Protocol:

-

Reaction Setup: A solution of acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml) is prepared. To this, 5.0 g of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide is added.[1]

-

Reflux: The reaction mixture is heated at reflux for a period of 3 hours.[1]

-

Quenching and Extraction: After cooling, the reaction mixture is added to water. The product is then extracted with ethyl acetate. The combined organic extracts are washed five times with water.[1]

-

Purification: The organic solution is extracted with a saturated aqueous sodium bicarbonate solution. The resulting aqueous solution is then acidified and extracted again with ethyl acetate.[1]

-

Isolation: The combined ethyl acetate extracts are dried over sodium sulfate and the solvent is evaporated to yield a residue.[1]

-

Recrystallization: The crude product is recrystallized from an acetone/hexane mixture to give pure this compound.[1]

Molecular Structure

The molecular structure of this compound is characterized by the fusion of a five-membered dihydrofuran ring and a six-membered benzene ring. The acetic acid moiety is attached to the benzene ring at position 5.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While the raw spectral data is not provided in the search results, typical expected values can be inferred. Spectroscopic data including 1H NMR, IR, MS, and 13C NMR are available for this compound.[3]

| Spectroscopic Technique | Expected Features |

| ¹H NMR | Aromatic protons on the benzene ring, methylene protons of the dihydrofuran ring, and the methylene and carboxylic acid protons of the acetic acid group. The coupling patterns would be indicative of their relative positions. |

| ¹³C NMR | Signals corresponding to the aromatic carbons, the carbons of the dihydrofuran ring, the carbonyl carbon of the carboxylic acid, and the methylene carbon of the acetic acid group. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and C-H stretches of the aromatic and aliphatic portions. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the benzofuran and acetic acid moieties. |

Biological Activity

While specific biological activities for this compound are not detailed in the provided search results, the benzofuran scaffold is a common motif in a wide range of biologically active compounds.[4][5] Derivatives of benzofuran have been reported to exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4][6][7] For instance, a derivative, 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol, has been shown to be a potent topical anti-inflammatory agent by inhibiting 5-lipoxygenase and prostaglandin E2 synthesis.[6] This suggests that this compound could be a valuable starting point for the development of novel therapeutic agents.

References

- 1. prepchem.com [prepchem.com]

- 2. 2,3-Dihydro-7-benzofuranacetic Acid | CymitQuimica [cymitquimica.com]

- 3. This compound(221313-11-7) 1H NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical and biological activities of 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), a novel topical anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of 2,3-dihydro-5-benzofuranacetic acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-dihydro-5-benzofuranacetic acid is a heterocyclic compound primarily recognized for its role as a key intermediate in the synthesis of various pharmaceutical agents. While direct and extensive research on the intrinsic biological activity of this compound is limited in publicly available literature, the therapeutic activities of its derivatives suggest that its core structure, the 2,3-dihydrobenzofuran scaffold, holds significant potential for modulation of biological processes. This technical guide provides a comprehensive overview of the known applications of this compound and delves into the documented biological activities of its closely related derivatives. The primary areas of therapeutic interest for these derivatives include anti-inflammatory and antimicrobial applications. This whitepaper aims to serve as a foundational resource for researchers and professionals in drug discovery and development by summarizing quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₀O₃, is a carboxylic acid derivative of 2,3-dihydrobenzofuran. Its chemical structure features a bicyclic system composed of a fused benzene and a dihydrofuran ring, with an acetic acid moiety attached at the 5-position. This compound is a stable, solid substance at room temperature.

The principal application of this compound documented in scientific literature is its function as a crucial building block in the synthesis of more complex molecules with therapeutic value. A notable example is its use in the industrial preparation of Darifenacin, a selective M3 muscarinic receptor antagonist employed for the treatment of overactive bladder.

While the inherent biological activity of this compound has not been a primary focus of research, the diverse and potent activities of its derivatives underscore the importance of the 2,3-dihydrobenzofuran scaffold in medicinal chemistry. The following sections will explore the biological activities of these derivatives, providing insights into the potential therapeutic avenues for compounds based on this core structure.

Anti-inflammatory Activity of this compound Derivatives

The structural similarity of this compound to known anti-inflammatory agents has prompted the investigation of its derivatives for their effects on inflammatory pathways. Research has predominantly focused on their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX) and lipoxygenases (LOX).

Cyclooxygenase (COX) Inhibition

Furthermore, a study on fluorinated 2,3-dihydrobenzofuran derivatives has demonstrated significant anti-inflammatory and potential anticancer effects. These compounds were shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), and reducing the secretion of various inflammatory mediators.

| Compound/Derivative | Target | IC50 (µM) |

| Fluorinated Dihydrobenzofuran Derivative 1 | Interleukin-6 (IL-6) | 1.2 - 9.04[1][2] |

| Fluorinated Dihydrobenzofuran Derivative 2 | Chemokine (C-C) Ligand 2 (CCL2) | 1.5 - 19.3[1][2] |

| Fluorinated Dihydrobenzofuran Derivative 3 | Nitric Oxide (NO) | 2.4 - 5.2[1][2] |

| Fluorinated Dihydrobenzofuran Derivative 4 | Prostaglandin E2 (PGE2) | 1.1 - 20.5[1][2] |

5-Lipoxygenase (5-LOX) Inhibition

Another derivative, 2,3-dihydro-6-[3-(2-hydroxymethyl)phenyl-2-propenyl]-5-benzofuranol (L-651,896), has been identified as a potent topical anti-inflammatory agent. Its mechanism of action involves the inhibition of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.

| Target Enzyme/Process | Cell/System | IC50 (µM) |

| 5-Lipoxygenase | Rat Basophilic Leukemia Cells | 0.1[3] |

| Leukotriene Synthesis | Human Polymorphonuclear Leukocytes (PMNs) | 0.4[3] |

| Leukotriene Synthesis | Mouse Macrophages | 0.1[3] |

| Prostaglandin E2 Synthesis | Mouse Peritoneal Macrophages | 1.1[3] |

Experimental Protocols

A common method to determine the potency and selectivity of COX inhibitors is the in vitro COX inhibition assay. This can be performed using purified enzymes or cell-based assays.

-

Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound (e.g., a dihydrobenzofuran derivative) at various concentrations is pre-incubated with the COX enzyme in a suitable buffer (e.g., Tris-HCl) at a specific temperature (e.g., 37°C) for a defined period.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.

-

Quantification of Prostaglandin Production: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA).

-

Data Analysis: The percentage of COX inhibition for each concentration of the test compound is calculated relative to a vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The inhibitory activity against 5-lipoxygenase can be assessed using various in vitro methods, often employing cell lysates or purified enzymes.

-

Enzyme Source: Cell lysates from sources rich in 5-lipoxygenase, such as rat basophilic leukemia cells or human polymorphonuclear leukocytes (PMNs), are commonly used.

-

Incubation: The enzyme preparation is pre-incubated with the test compound at various concentrations in a suitable buffer at a controlled temperature.

-

Reaction Initiation: The reaction is started by the addition of the substrate, arachidonic acid, and calcium ions.

-

Detection of Leukotrienes: The production of leukotrienes, such as leukotriene B4 (LTB4), is measured. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or specific ELISAs.

-

IC50 Determination: The IC50 value is calculated by determining the concentration of the test compound that causes a 50% reduction in leukotriene production compared to the control.

Signaling Pathway Visualization

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 2,3-Dihydro-5-Benzofuranacetic Acid and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have garnered significant attention for their therapeutic potential, exhibiting activities ranging from anti-inflammatory and anticancer to potent and selective modulation of key signaling proteins. This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2,3-dihydro-5-benzofuranacetic acid and its derivatives, complete with detailed experimental protocols, comparative data, and visualizations of relevant biological pathways.

I. Synthetic Methodologies

The synthesis of this compound and its derivatives can be broadly divided into two key stages: the formation of the 2,3-dihydrobenzofuran core and the subsequent introduction or modification of the acetic acid side chain at the 5-position.

Synthesis of the 2,3-Dihydrobenzofuran Core

Several robust methods exist for the construction of the 2,3-dihydrobenzofuran ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

a) Catalytic Hydrogenation of Benzofurans:

One of the most direct routes to 2,3-dihydrobenzofurans is the selective hydrogenation of the corresponding benzofurans. This method is advantageous when the substituted benzofuran is readily accessible. Various catalytic systems have been developed to achieve high selectivity for the reduction of the furan ring while preserving the benzene ring.[1][2] Ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) have shown high activity and selectivity for this transformation.[1][2]

b) Intramolecular Cyclization Reactions:

Intramolecular cyclization is a powerful strategy that allows for the construction of the dihydrobenzofuran ring from acyclic precursors. These methods offer good control over the substitution pattern.

-

Palladium-Catalyzed Intramolecular Heck Reaction: This reaction involves the palladium-catalyzed cyclization of an alkene-tethered aryl iodide.[3][4] This method provides a versatile route to a variety of substituted 2,3-dihydrobenzofurans.

-

Visible-Light-Mediated Intramolecular Radical Cyclization: A metal-free approach utilizing visible light to promote the reductive cyclization of N-allyl-2-haloanilines or related oxygen-containing substrates offers a mild and environmentally friendly alternative.[5]

-

Chemoenzymatic Asymmetric Strategy: This approach combines a lipase-mediated kinetic resolution of 1-aryl-2-propanols or bioreduction of the corresponding ketones with a subsequent intramolecular cyclization to yield enantiopure 2,3-dihydrobenzofurans.[6]

c) Intermolecular Approaches:

Intermolecular reactions, such as cycloadditions, provide another avenue for the synthesis of the 2,3-dihydrobenzofuran core.

-

[4+1] Annulation Reactions: Metal-free, TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates can be used to construct the dihydrobenzofuran ring, incorporating a quaternary carbon center.[7]

Introduction of the 5-Acetic Acid Moiety

Once the 2,3-dihydrobenzofuran core is established, the acetic acid side chain is typically introduced at the 5-position through a two-step sequence involving acylation followed by rearrangement or reduction.

a) Friedel-Crafts Acylation:

The Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring.[8][9] For the synthesis of this compound, 2,3-dihydrobenzofuran can be acylated with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 2-chloro-1-(2,3-dihydrobenzofuran-5-yl)ethan-1-one. This intermediate can then be converted to the desired acetic acid.

b) Willgerodt-Kindler Reaction:

The Willgerodt-Kindler reaction provides a method for converting an aryl alkyl ketone to a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid.[10][11] For instance, 5-acetyl-2,3-dihydrobenzofuran can be subjected to the Willgerodt-Kindler reaction with sulfur and a secondary amine (e.g., morpholine) to form a thiomorpholide, which upon hydrolysis, yields this compound.[10][11]

II. Quantitative Data on Synthetic Methods

The following tables summarize quantitative data for selected synthetic methods to facilitate comparison.

Table 1: Catalytic Hydrogenation of Benzofuran Derivatives

| Substrate | Catalyst | Temperature (°C) | Pressure (bar H₂) | Time (h) | Yield (%) | Reference |

| Benzofuran | Ru@SILP-[ZnCl₄]²⁻ | 150 | 10 | 24 | >90 | [2] |

| 5-Methoxybenzofuran | Ru@SILP-[ZnCl₄]²⁻ | 150 | 10 | 24 | >90 | [2] |

| 5-Chlorobenzofuran | Ru@SILP-[ZnCl₄]²⁻ | 150 | 10 | 24 | >90 | [2] |

| Benzofuran | Pd^Ru/C | 4 | - | - | 92 (selectivity) | [12] |

Table 2: Intramolecular Cyclization and Annulation Reactions

| Reaction Type | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Heck/Cacchi Reaction | Pd₂(dba)₃·CHCl₃, N-Me-Xu₃ | - | - | - | 84-97 | [13] |

| [4+1] Annulation | TfOH | DCE | - | - | 49-82 | [7] |

| Photocatalytic Cyclization | Visible light, Cs₂CO₃ | - | - | - | - | [7] |

| Base-induced [4+1] Cyclization | NaH | - | - | - | 50-94 | [14] |

III. Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydrobenzofuran-5-ylacetic Acid via Hydrolysis of 2,3-Dihydrobenzofuran-5-ylthioacetic acid morpholide[1]

-

A mixture of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g), acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml) is heated at reflux for 3 hours.

-

The reaction mixture is cooled and then added to water.

-

The product is extracted with ethyl acetate, and the combined organic extracts are washed five times with water.

-

The organic solution is then extracted with a saturated aqueous sodium bicarbonate solution.

-

The aqueous solution is acidified and extracted with ethyl acetate.

-

The combined ethyl acetate extracts are dried over sodium sulfate and evaporated to give a residue.

-

The residue is recrystallized from acetone/hexane to yield 2,3-dihydrobenzofuran-5-ylacetic acid. (Melting point: 96-98 °C).

Protocol 2: General Procedure for Friedel-Crafts Acylation of Arenes[9]

-

Anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and 15 mL of methylene chloride are placed in a 100-mL round-bottomed flask equipped with an addition funnel, reflux condenser, and a septum.

-

The mixture is cooled to 0°C in an ice/water bath.

-

A solution of acetyl chloride (0.055 mol, 1.1 equiv) in 10 mL of methylene chloride is added dropwise over 10 minutes.

-

A solution of the aromatic compound (0.050 mol) in 10 mL of methylene chloride is then added in the same manner.

-

After the addition is complete, the ice bath is removed, and the reaction is allowed to come to room temperature and stirred for an additional 15 minutes.

-

The reaction mixture is carefully and slowly poured into a beaker containing about 25 g of ice and 15 mL of concentrated HCl.

-

The mixture is transferred to a separatory funnel, and the organic layer is collected.

-

The aqueous layer is extracted with 20 mL of methylene chloride.

-

The combined organic layers are washed with two portions of saturated sodium bicarbonate and dried over anhydrous MgSO₄.

-

The solvent is removed by rotary evaporation to yield the acylated product.

IV. Biological Activities and Signaling Pathways

Derivatives of this compound have shown significant biological activities, primarily through the modulation of specific signaling pathways.

Cannabinoid Receptor 2 (CB2) Agonism

Several 2,3-dihydrobenzofuran derivatives act as potent and selective agonists for the Cannabinoid Receptor 2 (CB2).[15] The CB2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells.[6] Its activation is associated with anti-inflammatory and analgesic effects.

The signaling cascade initiated by CB2 receptor activation is complex. Typically, it couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][16] However, it can also couple to Gαs, increasing cAMP levels.[16] The Gβγ subunits can activate the MAPK/ERK pathway, which is involved in cell migration.[16] In keratinocytes, CB2 activation leads to β-endorphin release through a Gβγ-MAPK-Ca²⁺ signaling pathway, contributing to its analgesic effects.[5]

References

- 1. prepchem.com [prepchem.com]

- 2. Ca2+-dependent phosphodiesterase 1 regulates the plasticity of striatal spiny projection neuron glutamatergic synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Signaling Mechanism of Cannabinoid Receptor-2 Activation-Induced β-Endorphin Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are CB2 modulators and how do they work? [synapse.patsnap.com]

- 8. benchchem.com [benchchem.com]

- 9. websites.umich.edu [websites.umich.edu]

- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]

- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 12. PDE1B - Wikipedia [en.wikipedia.org]

- 13. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. websites.umich.edu [websites.umich.edu]

- 16. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

A Technical Guide to the Natural Sources of 2,3-Dihydro-5-Benzofuranacetic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural origins of 2,3-dihydro-5-benzofuranacetic acid analogs, a class of compounds of significant interest in medicinal chemistry and drug discovery. This document provides a comprehensive overview of their natural sources, detailed experimental protocols for their isolation, and quantitative data where available.

Introduction

2,3-Dihydrobenzofuran derivatives, particularly neolignans, are a diverse group of secondary metabolites found throughout the plant kingdom. Their structural complexity and wide range of biological activities have made them attractive targets for natural product chemists and pharmacologists. This guide focuses specifically on analogs of this compound, detailing their occurrence in nature and the methodologies required for their extraction and characterization.

Natural Sources and Isolated Compounds

While the 2,3-dihydrobenzofuran skeleton is prevalent in nature, specific analogs of this compound are less common. The most well-documented source of such compounds is the plant Polygonum barbatum, a member of the Polygonaceae family. Research on this species has led to the isolation and characterization of several novel dihydrobenzofuran derivatives with functionalities analogous to an acetic acid moiety.

Table 1: 2,3-Dihydrobenzofuranacetic Acid Analogs from Polygonum barbatum

| Compound Name | Molecular Formula | Natural Source | Plant Part |

| (E)-3-((2S,3S)-2-(3,4-dimethoxyphenyl)-7-methoxy-3-(methoxycarbonyl)-2,3-dihydrobenzofuran-4-yl)acrylic acid | C24H24O8 | Polygonum barbatum | Whole Plant |

| (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid | C21H18O8 | Polygonum barbatum | Whole Plant |

| Methyl (2S,3S)-2-(3,4-dimethoxyphenyl)-4-((E)-3-ethoxy-3-oxoprop-1-en-1-yl)-7-methoxy-2,3-dihydrobenzofuran-3-carboxylate | C27H30O9 | Polygonum barbatum | Whole Plant |

Data sourced from a study on the isolation of dihydrobenzofuran derivatives from Polygonum barbatum.[1][2][3]

Experimental Protocols

The isolation and purification of 2,3-dihydrobenzofuranacetic acid analogs from natural sources require a multi-step approach involving extraction, fractionation, and chromatography. The following protocols are based on methodologies reported for the successful isolation of these compounds from Polygonum barbatum.[4]

Plant Material Collection and Preparation

-

Collection: The whole plant of Polygonum barbatum is collected.

-

Drying and Grinding: The plant material is shade-dried and then ground into a fine powder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: The powdered plant material is extracted with methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the secondary metabolites.

-

Concentration: The resulting methanolic extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common sequence is n-hexane, ethyl acetate, and n-butanol. This step separates compounds based on their polarity, with the 2,3-dihydrobenzofuran derivatives of interest typically concentrating in the ethyl acetate fraction.[1][2][3][4]

Chromatographic Purification

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography over silica gel.

-

Elution Gradient: A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compounds.

-

Further Purification: Fractions showing the presence of the desired compounds may require further purification using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to isolate the pure compounds.

Structure Elucidation

The structures of the isolated compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions and conjugation within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the complete chemical structure and stereochemistry of the compounds.[1][2][3]

Visualizing the Workflow

The following diagram illustrates the general workflow for the isolation of 2,3-dihydrobenzofuranacetic acid analogs from a natural source.

Biosynthetic Considerations

The biosynthesis of 2,3-dihydrobenzofuran neolignans in plants is believed to proceed through the oxidative coupling of two phenylpropanoid units. While the specific enzymatic steps leading to the formation of the acetic acid side chain at the 5-position are not fully elucidated, it is likely a modification of a precursor molecule. Understanding the biosynthetic pathway can provide insights into the production of these compounds and may offer opportunities for synthetic biology approaches.

The following diagram depicts a simplified, hypothetical biosynthetic relationship.

Conclusion

This technical guide provides a foundational understanding of the natural sources of this compound analogs, with a primary focus on their isolation from Polygonum barbatum. The detailed experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to isolate and study these and similar bioactive compounds. Further research into a wider range of plant species, particularly within the Polygonaceae family and other families known to produce neolignans, is warranted to discover novel analogs and expand the chemical diversity available for drug development programs.

References

- 1. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Isolation of dihydrobenzofuran derivatives from ethnomedicinal species Polygonum barbatum as anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2,3-dihydro-5-benzofuranacetic acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of 2,3-dihydro-5-benzofuranacetic acid and its derivatives. The focus is on its role as a key scaffold in the development of therapeutic agents, particularly potent and selective agonists for G-protein-coupled receptor 40 (GPR40), a promising target for the treatment of type 2 diabetes mellitus.

Introduction

2,3-Dihydrobenzofuran, also known as coumaran, is a heterocyclic compound that serves as a core structural motif in a variety of biologically active molecules. The acetic acid derivative, specifically this compound, has emerged as a crucial intermediate in the synthesis of pharmacologically significant compounds. While the parent molecule itself has not been extensively profiled for its biological activity, its derivatives have shown significant promise, most notably as agonists of GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1). This guide will delve into the synthetic methodologies, the key biological target and its signaling pathway, and the experimental protocols used to characterize this class of compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A common route involves the hydrolysis of a morpholide precursor.

Detailed Experimental Protocol

Synthesis of this compound

-

Step 1: Hydrolysis of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide.

-

A solution of 2,3-dihydrobenzofuran-5-ylthioacetic acid morpholide (5.0 g) is prepared in a mixture of acetic acid (20 ml), concentrated sulfuric acid (3.0 ml), and water (4.5 ml).

-

The mixture is heated at reflux for 3 hours.

-

After cooling, the reaction mixture is poured into water.

-

-

Step 2: Extraction and Purification.

-

The product is extracted with ethyl acetate. The combined organic extracts are washed five times with water.

-

The organic solution is then extracted with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous solution is acidified and then extracted with ethyl acetate.

-

The combined ethyl acetate extracts are dried over sodium sulfate and the solvent is evaporated.

-

-

Step 3: Recrystallization.

-

The resulting residue is recrystallized from an acetone/hexane mixture to yield this compound. The melting point of the purified compound is reported to be 96-98°C.

-

Biological Activity and Therapeutic Potential of Derivatives

While direct pharmacological data for this compound is scarce in publicly available literature, its derivatives have been extensively studied, particularly as agonists of GPR40.

GPR40/FFAR1: A Key Target for Type 2 Diabetes

GPR40 is a G-protein coupled receptor that is highly expressed in pancreatic β-cells and is activated by medium to long-chain free fatty acids.[1][2] Activation of GPR40 potentiates glucose-stimulated insulin secretion (GSIS), making it an attractive therapeutic target for type 2 diabetes.[1][2] The glucose-dependent nature of its action minimizes the risk of hypoglycemia, a common side effect of some other diabetes medications.[1]

Fasiglifam (TAK-875): A Prominent Derivative

A notable derivative of (2,3-dihydro-1-benzofuran-3-yl)acetic acid is Fasiglifam (TAK-875), which was developed as a potent and selective GPR40 agonist.[3] Although its clinical development was halted due to concerns about liver toxicity, the study of TAK-875 has provided valuable insights into the therapeutic potential and challenges associated with targeting GPR40.

Quantitative Data for TAK-875

The following table summarizes key quantitative data for the GPR40 agonist TAK-875, a derivative of the core topic molecule.

| Parameter | Value | Species | Assay/Method | Reference |

| EC50 (GPR40) | 72 nM | Human | In vitro calcium mobilization assay | [2] |

| Pharmacokinetics | ||||

| Half-life (t1/2) | 28-30 hours | Human | Phase I clinical trial | [1] |

| Clearance | Primarily hepatic (glucuronidation) | Human | Phase I clinical trial | [1] |

GPR40 Signaling Pathway

The activation of GPR40 by agonists like this compound derivatives initiates a well-defined signaling cascade within pancreatic β-cells, ultimately leading to enhanced insulin secretion.

Gq-Mediated Pathway

GPR40 primarily couples to the Gαq/11 subunit of heterotrimeric G-proteins.[1] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration is a key event that enhances the exocytosis of insulin-containing granules.

Key Experimental Protocols

The characterization of this compound derivatives as GPR40 agonists involves several key in vitro and in vivo assays.

In Vitro GPR40 Activation: Calcium Mobilization Assay

This assay is a primary method for determining the potency and efficacy of GPR40 agonists by measuring the increase in intracellular calcium concentration upon receptor activation.

Principle: Cells expressing GPR40 are loaded with a calcium-sensitive fluorescent dye. Agonist binding to GPR40 triggers the release of intracellular calcium stores, leading to an increase in fluorescence that can be measured in real-time.

Detailed Protocol:

-

Cell Culture:

-

HEK293 or CHO cells stably expressing human GPR40 are cultured in appropriate media.

-

Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

-

-

Dye Loading:

-

The growth medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C. Probenecid may be included to prevent dye leakage.

-

-

Compound Preparation and Addition:

-

Test compounds (e.g., derivatives of this compound) are serially diluted in an appropriate assay buffer.

-

-

Fluorescence Measurement:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

A baseline fluorescence reading is taken before the automated addition of the test compounds.

-

Fluorescence is monitored kinetically for several minutes after compound addition to measure the peak response.

-

-

Data Analysis:

-

The increase in fluorescence is plotted against the compound concentration to generate a dose-response curve.

-

The EC50 value, representing the concentration at which the compound elicits a half-maximal response, is calculated.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ability of a compound to potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.

Principle: Pancreatic islets or insulin-secreting cell lines are incubated with low and high concentrations of glucose in the presence or absence of the test compound. The amount of insulin secreted into the medium is then quantified.

Detailed Protocol:

-

Islet Isolation or Cell Culture:

-

Pancreatic islets are isolated from mice or rats, or an insulin-secreting cell line (e.g., INS-1 or MIN6) is cultured.

-

-

Pre-incubation:

-

Islets or cells are pre-incubated in a buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

-

-

Incubation with Test Compounds:

-

The pre-incubation buffer is replaced with fresh buffer containing either low (basal) or high (stimulatory, e.g., 16.7 mM) glucose, with or without the test compound at various concentrations.

-

The islets or cells are incubated for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Sample Collection and Insulin Quantification:

-

The supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

-

-

Data Analysis:

-

The amount of insulin secreted under each condition is normalized to the total insulin content or protein content of the cells.

-

The fold-increase in insulin secretion in the presence of high glucose and the test compound, compared to high glucose alone, is calculated to determine the potentiation effect.

-

Conclusion

This compound is a valuable scaffold in medicinal chemistry, serving as a key precursor for the synthesis of potent GPR40 agonists. While the parent compound itself is not extensively characterized for its biological activity, its derivatives, such as Fasiglifam (TAK-875), have demonstrated significant potential for the treatment of type 2 diabetes by enhancing glucose-stimulated insulin secretion. The well-defined GPR40 signaling pathway provides a clear mechanism of action for this class of compounds. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of novel this compound derivatives as potential therapeutics. Future research should aim to further explore the structure-activity relationships within this chemical class to optimize efficacy and minimize off-target effects, such as the liver toxicity observed with TAK-875.

References

- 1. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic GPR40/FFAR1 agonists: An exhaustive survey on the most recent chemical classes and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Key Pharmaceutical Intermediate: A Technical History of 2,3-Dihydro-5-Benzofuranacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dihydro-5-benzofuranacetic acid, a seemingly modest heterocyclic compound, holds a significant position in the landscape of modern medicinal chemistry. While not a therapeutic agent in its own right, it serves as a crucial building block in the synthesis of complex pharmaceuticals. This technical guide delves into the discovery and history of this important intermediate, detailing its synthesis, its role in the development of the M3 selective muscarinic receptor antagonist, darifenacin, and the broader context of the biological significance of the dihydrobenzofuran scaffold.

Introduction: The Unseen Importance of a Synthetic Precursor

The history of medicinal chemistry is rich with narratives of groundbreaking drug discoveries. However, behind many of these headline-grabbing molecules lies a supporting cast of chemical intermediates, the development of which are pivotal to the successful synthesis of the final active pharmaceutical ingredient (API). This compound is a prime example of such a compound. Its story is not one of direct biological action but of enabling the creation of a significant therapeutic agent.

The 2,3-dihydrobenzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active natural products and synthetic compounds. Derivatives of this ring system have been investigated for a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and antitumor activities. The introduction of an acetic acid side chain at the 5-position of this scaffold creates a versatile synthon, ready for further chemical elaboration.

Discovery and Historical Context: A Link to Darifenacin

The history of this compound is intrinsically linked to the development of darifenacin, a potent and selective M3 muscarinic receptor antagonist used for the treatment of overactive bladder. The foundational patent for darifenacin, US Patent 5,096,890, filed in the late 1980s, describes the synthesis of the final drug molecule from precursors containing the 2,3-dihydrobenzofuran-5-yl moiety, such as 5-(2-bromoethyl)-2,3-dihydrobenzofuran and 5-chloroacetyl-2,3-dihydrobenzofuran[1]. While the patent does not provide a detailed synthesis for this compound itself, it establishes the critical importance of this structural component in the creation of darifenacin.

The explicit synthesis of this compound as a key intermediate for darifenacin is detailed in later publications and patents. For instance, a Chinese patent describes a robust and scalable synthesis, underscoring its industrial relevance. This highlights a common trajectory for important intermediates: their initial development may be embedded within broader synthetic schemes, with dedicated synthetic routes being optimized and published as the importance of the final drug becomes established.

Synthetic Protocols: The Path to a Key Intermediate

The synthesis of this compound has been approached through various methods, evolving to meet the demands of efficiency and scalability for pharmaceutical production. A notable and well-documented method involves a multi-step process starting from 2,3-dihydrobenzofuran.

A Modern Industrial Synthesis

A contemporary method for the preparation of this compound is outlined in a Chinese patent, demonstrating a practical approach for large-scale production. The process can be summarized in the following key steps:

-

Friedel-Crafts Acylation: 2,3-dihydrobenzofuran is subjected to a Friedel-Crafts acylation reaction with monoethyl oxalyl chloride in the presence of a Lewis acid, such as aluminum chloride, to introduce a two-carbon chain at the 5-position.

-

Hydrolysis: The resulting ethyl 2-(2,3-dihydrobenzofuran-5-yl)-2-oxoacetate is then hydrolyzed to the corresponding α-keto acid sodium salt.

-

Wolff-Kishner-Huang Minlon Reduction: The ketone is reduced to a methylene group using hydrazine hydrate and a strong base, such as sodium hydroxide, at elevated temperatures.

-

Acidification: The final step involves acidification of the reaction mixture to yield this compound.

This synthetic route is advantageous due to the use of readily available starting materials and well-established reaction conditions suitable for industrial application.

Experimental Workflow for the Synthesis of this compound

Caption: A representative synthetic workflow for this compound.

Biological Significance and Mechanism of Action

While this compound itself is not known to possess significant biological activity, its structural core, the 2,3-dihydrobenzofuran ring, is a component of numerous biologically active molecules. The importance of this particular acetic acid derivative lies in its role as a precursor to darifenacin.

Signaling Pathway Context: The Role of Darifenacin

Darifenacin functions as a selective antagonist of the M3 muscarinic acetylcholine receptor. These receptors are primarily responsible for mediating bladder muscle contractions. By blocking the action of acetylcholine at these receptors, darifenacin leads to the relaxation of the detrusor muscle, thereby increasing bladder capacity and reducing the symptoms of overactive bladder, such as urinary urgency, frequency, and urge incontinence.

The synthesis of darifenacin involves the coupling of this compound (or a derivative thereof) with a chiral pyrrolidine moiety. This highlights the critical role of the acetic acid as a linker that connects the dihydrobenzofuran "anchor" to the pharmacologically active portion of the molecule.

Logical Relationship in the Synthesis of Darifenacin

Caption: The role of this compound in darifenacin synthesis.

Quantitative Data and Physicochemical Properties

While extensive biological data for this compound is not available in the public domain, its physicochemical properties are well-defined.

| Property | Value |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | Solid |

| CAS Number | 66447-91-0 |

Note: The CAS number has been associated with this compound in various databases.

Conclusion and Future Perspectives

The history of this compound is a testament to the crucial role of synthetic intermediates in the development of modern pharmaceuticals. While its own biological activity is not the focus of research, its importance as a key building block for the M3 selective antagonist darifenacin is undisputed. The development of efficient and scalable synthetic routes to this compound has been a critical enabler for the commercial production of this important therapeutic agent.

For researchers and drug development professionals, the story of this compound serves as a reminder of the intricate web of chemical synthesis that underpins the pharmaceutical industry. The continued exploration of novel synthetic methodologies for such key intermediates will remain a vital area of research, aimed at improving efficiency, reducing costs, and minimizing the environmental impact of drug manufacturing. Furthermore, the 2,3-dihydrobenzofuran scaffold, with its proven track record in medicinal chemistry, will undoubtedly continue to be a source of inspiration for the design of new therapeutic agents.

References

Potential Therapeutic Targets of 2,3-Dihydro-5-benzofuranacetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identified therapeutic targets for derivatives of 2,3-dihydro-5-benzofuranacetic acid. The core structure of this compound has served as a scaffold for the development of potent and selective modulators of key cellular signaling pathways, demonstrating significant therapeutic potential in metabolic and inflammatory diseases. This document outlines the primary molecular targets, presents quantitative data on compound activity, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Identified Therapeutic Targets

Research has identified two primary G protein-coupled receptors (GPCRs) as therapeutic targets for derivatives of this compound:

-

G Protein-Coupled Receptor 40 (GPR40) , also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes mellitus.

-

Cannabinoid Receptor 2 (CB2) is implicated in inflammatory and neuropathic pain pathways, making it a target for novel analgesic and anti-inflammatory agents.

G Protein-Coupled Receptor 40 (GPR40/FFAR1)

GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in mediating glucose-stimulated insulin secretion (GSIS) in response to free fatty acids.[1][2][3] Agonists of GPR40 have been shown to enhance insulin secretion in a glucose-dependent manner, which is a desirable characteristic for an anti-diabetic drug as it minimizes the risk of hypoglycemia.[2][3] One of the most well-studied 2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives targeting GPR40 is TAK-875.[4][5]

Quantitative Data: GPR40 Agonist Activity

The following table summarizes the in vitro agonist activity of a series of (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives at the human GPR40 receptor. The activity is expressed as the half-maximal effective concentration (EC50), which represents the concentration of the compound that elicits 50% of the maximal response.

| Compound | R | EC50 (nM) for human GPR40 |

| 1 | H | 130 |

| 2 | 6-OH | 88 |

| 3 | 7-OH | 95 |

| 4 | 6-OMe | 110 |

| 5 (TAK-875) | 6-OCH2-biphenyl derivative | 14 |

GPR40 Signaling Pathway

Activation of GPR40 by an agonist, such as a this compound derivative, initiates a signaling cascade through the Gαq/11 protein subunit.[2][3][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[6] The subsequent increase in cytosolic Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[6]

Experimental Protocol: GPR40 Calcium Mobilization Assay

This protocol describes a method for measuring the agonist activity of test compounds at the GPR40 receptor by quantifying intracellular calcium mobilization using a fluorescent dye.[6][7][8]

1. Cell Culture and Plating:

-

Culture a mammalian cell line stably expressing the human GPR40 receptor (e.g., CHO-K1 or HEK293) in appropriate growth medium.

-

The day before the assay, harvest the cells and plate them into 96- or 384-well black-walled, clear-bottom microplates at an optimized density.

-

Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.

2. Dye Loading:

-

Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove the cell culture medium from the plates and add the dye-loading solution to each well.

-

Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

3. Compound Addition and Fluorescence Reading:

-

Prepare serial dilutions of the this compound derivatives and a reference agonist in the assay buffer.

-

Place the cell plate into a fluorescence plate reader capable of kinetic reading and automated liquid handling (e.g., FLIPR or FlexStation).

-

Record a baseline fluorescence for 10-20 seconds.

-

The instrument will then automatically add the test compounds to the wells.

-

Continue to record the fluorescence intensity every second for a total of 120-180 seconds.

4. Data Analysis:

-

The change in intracellular calcium is measured as the peak fluorescence response minus the baseline fluorescence.

-

Plot the change in fluorescence against the logarithm of the compound concentration.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value.

Cannabinoid Receptor 2 (CB2)

The CB2 receptor is primarily expressed in immune cells and is involved in modulating inflammation and pain.[9][10][11] Unlike the CB1 receptor, which is abundant in the central nervous system and mediates the psychoactive effects of cannabinoids, CB2 receptor agonists are not associated with these effects, making them attractive therapeutic candidates.[9] Derivatives of 2,3-dihydro-1-benzofuran have been designed and synthesized as potent and selective CB2 agonists.[12]

Quantitative Data: CB2 Receptor Binding Affinity and Agonist Activity

The following table summarizes the binding affinity (Ki) and functional agonist activity (EC50) of a series of 2,3-dihydro-1-benzofuran derivatives at the human CB2 receptor.

| Compound | R1 | R2 | Ki (nM) for human CB2 | EC50 (nM) for human CB2 |

| 6 | H | H | 450 | 250 |

| 7 | Me | H | 210 | 110 |

| 8 | H | 4-F-Ph | 150 | 80 |

| 9 | Me | 4-F-Ph | 75 | 40 |

| 10 (MDA7) | Benzyl | Me | 422 | 128 |

CB2 Receptor Signaling Pathway

The CB2 receptor is a Gi/o-coupled GPCR.[13] Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13] This reduction in cAMP attenuates the activity of protein kinase A (PKA). Additionally, CB2 receptor activation can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[9][10] These signaling events ultimately modulate gene transcription and cellular responses related to inflammation and immune function.

Experimental Protocol: CB2 Receptor Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the human CB2 receptor.[14]

1. Membrane Preparation:

-

Use commercially available cell membranes from a cell line stably expressing the human CB2 receptor (e.g., HEK-293 or CHO cells).

-

Alternatively, prepare membranes by homogenizing cells in a lysis buffer and isolating the membrane fraction by centrifugation.

2. Assay Setup:

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand (e.g., [³H]CP-55,940) and receptor membranes.

-

Non-specific Binding: Radioligand, receptor membranes, and a high concentration of a non-radiolabeled, high-affinity cannabinoid receptor ligand (e.g., 10 µM WIN 55,212-2).

-

Competition Binding: Radioligand, receptor membranes, and varying concentrations of the this compound derivatives.

-

-

The assay buffer should typically contain 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, at pH 7.4.

3. Incubation:

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

4. Harvesting and Scintillation Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a 96-well filter plate (e.g., GF/B or GF/C glass fiber filters) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

5. Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the concentration of the test compound.

-

Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent. | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. d-nb.info [d-nb.info]

- 12. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

The Safety and Toxicity Profile of 2,3-dihydro-5-benzofuranacetic Acid: A Technical Guide

Disclaimer: Limited direct toxicological data is publicly available for 2,3-dihydro-5-benzofuranacetic acid. This guide provides a comprehensive overview based on available safety data sheets, information on structurally related benzofuran derivatives, and standardized toxicological testing protocols. The findings presented herein are intended for research and drug development professionals and should be interpreted with caution. Further targeted toxicological studies are warranted to definitively establish the safety profile of this compound.

Executive Summary

This technical guide provides an in-depth analysis of the potential safety and toxicity profile of this compound. Due to the scarcity of specific toxicological studies on this molecule, this report employs a read-across approach, leveraging data from analogous benzofuran compounds to infer potential hazards. The primary anticipated risks associated with this compound, based on available information, include skin and eye irritation, and potential harm if swallowed or inhaled. Evidence from related compounds suggests a potential for hepatotoxicity through mechanisms involving cytochrome P450 metabolism and mitochondrial dysfunction. This document outlines generalized experimental protocols for key toxicological endpoints in accordance with OECD guidelines and visualizes potential toxicity pathways.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | (2,3-Dihydrobenzo[b]furan-5-yl)acetic acid |

| CAS Number | 69999-16-2 |

| Molecular Formula | C₁₀H₁₀O₃ |

| Molecular Weight | 178.18 g/mol |

| Appearance | Not specified (likely a solid) |

| Solubility | Not specified |

Hazard Identification and Classification

Based on safety data sheets for this compound and related compounds, the following hazard classifications are anticipated.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H312: Harmful in contact with skin.[1]

-

H315: Causes skin irritation.[1]

-

H318: Causes serious eye damage.[1]

-

H332: Harmful if inhaled.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data Summary (Read-Across Approach)

| Toxicity Endpoint | Test System | Result | Reference Compound(s) |

| Acute Oral Toxicity | Rat | LD50 > 2000 mg/kg | 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl) benzofuran[2] |

| Hepatotoxicity (in vitro) | Primary Rat Hepatocytes | EC50 = 964 µM | 5-(2-aminopropyl)benzofuran (5-APB)[3] |

| Hepatotoxicity (in vitro) | HepaRG cells | EC50 = 2.62 mM | 5-(2-aminopropyl)benzofuran (5-APB)[3] |

| Cytotoxicity (in vitro) | HeLa cells | IC50 = 23.86 µg/mL | 2,3-Dihydrobenzofuran[4] |

Note: The provided values are for structurally related compounds and should be used for preliminary assessment only. The actual toxicity of this compound may differ.

Potential Mechanisms of Toxicity and Signaling Pathways

Based on studies of related benzofuran compounds, the liver is a potential target organ for toxicity[5]. The mechanism may involve metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive metabolites. These metabolites can induce oxidative stress, deplete cellular glutathione, and impair mitochondrial function, ultimately leading to cell death.

Caption: Proposed metabolic activation and toxicity pathway for this compound.

Detailed Experimental Protocols (Generalized)

The following are generalized protocols for key toxicological assays based on OECD guidelines. These should be adapted with specific concentrations and conditions for this compound.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a small number of animals to classify a substance for its acute oral toxicity.

Caption: Workflow for the Acute Toxic Class Method (OECD 423).

Methodology:

-

Animal Selection: Healthy, young adult rodents (e.g., Wistar rats), typically females, are used.[6]

-

Housing and Feeding: Animals are housed in standard conditions with free access to food and water, except for a brief fasting period before dosing.

-

Dose Preparation: The test substance is prepared in an appropriate vehicle (e.g., water, corn oil).

-

Administration: The substance is administered by oral gavage in a single dose. The volume should generally not exceed 1 mL/100g body weight for rodents.[6]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

Stepwise Procedure: The study starts with a dose expected to cause some toxicity. Depending on the outcome (number of mortalities), the next step involves dosing at a lower or higher fixed dose level until a stopping criterion is met, allowing for classification.[6]

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

Caption: Experimental workflow for the in vitro Chromosomal Aberration Test (OECD 473).

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes are commonly used.[7]

-

Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.[7]

-

Treatment: Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without S9, and for a longer duration (e.g., 24 hours) without S9.[8]

-

Harvest and Slide Preparation: After treatment, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and slides are prepared to visualize chromosomes.

-

Analysis: At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

Data Evaluation: The frequency of aberrant cells is calculated and statistically compared to negative and positive controls.[8]

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

This assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Methodology:

-

Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.[9][10]

-

Metabolic Activation: The test is performed with and without an S9 mix.[9]

-

Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine (or tryptophan for E. coli), which allows for a few cell divisions.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the required amino acid.

-

Incubation: Plates are incubated for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the required amino acid will grow into visible colonies. The number of these revertant colonies is counted.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the solvent control, typically a two- to three-fold increase.[11]

Conclusion and Recommendations

While specific toxicological data for this compound is limited, a read-across analysis from structurally similar compounds suggests a potential for moderate acute toxicity, skin and eye irritation, and possible hepatotoxicity. The proposed mechanisms of toxicity involve metabolic activation and subsequent oxidative stress and mitochondrial damage.

It is strongly recommended that the following studies be conducted to establish a definitive safety and toxicity profile for this compound:

-

Acute toxicity studies (oral, dermal, and inhalation routes) following OECD guidelines.

-

Genotoxicity battery: Ames test, in vitro chromosomal aberration test, and an in vitro micronucleus test.

-

In vitro cytotoxicity assays using relevant cell lines (e.g., hepatocytes) to determine IC50 values.

-

Repeated dose toxicity studies to assess potential target organ toxicity after prolonged exposure.

The information and protocols provided in this guide serve as a foundational resource for designing and conducting these necessary toxicological evaluations.

References

- 1. oecd.org [oecd.org]

- 2. impactfactor.org [impactfactor.org]

- 3. Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB) in hepatocyte cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. criver.com [criver.com]

- 8. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]

- 9. Ames test - Wikipedia [en.wikipedia.org]

- 10. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 11. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2,3-dihydro-5-benzofuranacetic Acid Derivatives